![molecular formula C10H15ClN2O4S B5609508 N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylsulfamide](/img/structure/B5609508.png)
N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylsulfamide
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Overview
Description
Compounds with similar structures, such as N,N-dimethylsulfamide derivatives, have been studied for various applications, including their use in organic synthesis and potential biological activities. The presence of chloro and dimethoxy functional groups on the phenyl ring can influence the chemical behavior and properties of these compounds.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions that include functionalization of the aromatic ring, introduction of sulfamide groups, and protection/deprotection strategies. For example, the synthesis of N,N-dimethylsulfamide derivatives could involve nucleophilic aromatic substitution reactions followed by sulfamidation and methylation processes (von Gunten et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds can be characterized by various spectroscopic and crystallographic techniques. X-ray crystallography, for instance, can reveal the arrangement of atoms within the molecule and the presence of intramolecular hydrogen bonding, which can affect the molecule's reactivity and interactions (Siddiqui et al., 2008).
Chemical Reactions and Properties
Compounds like "N'-(4-chloro-2,5-dimethoxyphenyl)-N,N-dimethylsulfamide" may undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, depending on the functional groups present. The presence of a sulfamide group can lead to interesting reactions, such as the formation of N-nitrosodimethylamine (NDMA) under specific conditions, highlighting the importance of understanding the reactivity of these functional groups (Schmidt & Brauch, 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are influenced by their molecular structure. For example, the presence of dimethoxy groups can affect the compound's solubility in organic solvents, which is crucial for its application in chemical synthesis (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups present in the molecule. The electronic effects of chloro and dimethoxy substituents on the phenyl ring can influence the compound's reactivity in chemical reactions (Repich et al., 2017).
properties
IUPAC Name |
1-chloro-4-(dimethylsulfamoylamino)-2,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O4S/c1-13(2)18(14,15)12-8-6-9(16-3)7(11)5-10(8)17-4/h5-6,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTSGTOQHRDUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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